3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide
Overview
Description
3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C17H14ClIN2O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Pharmacology of Related Naphthoquinones
Research into naphthoquinones, a class of compounds derived from naphthalene, has shown a variety of pharmacological activities. Although not directly related to the specific compound , studies on 7-Methyljuglone, a biologically active naphthoquinone, have reported antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This suggests potential research directions for related naphthalene derivatives, including 3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide in exploring similar bioactivities (Mbaveng & Kuete, 2014).
Environmental Impact of Polychlorinated Naphthalenes
Polychlorinated naphthalenes (PCNs), which share a structural resemblance to the compound due to the chlorinated naphthalene unit, have been studied for their environmental impact. PCNs are known for their toxicity and persistence in the environment, raising concerns about the ecological and health implications of related chlorinated naphthalene compounds. Such studies highlight the importance of understanding the environmental fate and impact of chlorinated naphthalene derivatives, including this compound (Domingo, 2004).
Genotoxic Potential of Naphthoquinone Derivatives
A review on the genotoxic potential of 1,4-Naphthoquinone, a compound structurally related to the chlorinated naphthalene derivative , provides insights into the possible genotoxicity of similar compounds. Although 1,4-Naphthoquinone does not induce gene mutations in bacteria or mammalian cells, it shows a clastogenic response in vitro. This suggests a potential area of research for the genotoxic effects of this compound and the importance of evaluating its safety profile (Fowler et al., 2018).
Potential Therapeutic Applications
Heterocyclic naphthalimides, structurally similar to the compound , have been extensively researched for their wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. This diverse spectrum of activities suggests potential therapeutic applications for this compound, warranting further research into its pharmacological properties (Gong et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
It is known that compounds with similar structures, such as indole derivatives, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds, such as indole derivatives, have shown a broad spectrum of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2-chloro-3-[(1-methylpyridin-1-ium-3-yl)methylamino]naphthalene-1,4-dione;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2.HI/c1-20-8-4-5-11(10-20)9-19-15-14(18)16(21)12-6-2-3-7-13(12)17(15)22;/h2-8,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIUSLHEPKEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.